5,6,6-Trifluorohex-5-en-2-one
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Overview
Description
5,6,6-Trifluorohex-5-en-2-one is an organic compound characterized by the presence of three fluorine atoms attached to a hexene backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields. It is a flammable liquid with a flash point below 23°C and is classified under several hazard categories, including skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of hex-5-en-2-one using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 5,6,6-Trifluorohex-5-en-2-one may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free conditions and environmentally benign reagents is often preferred to minimize the environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 5,6,6-Trifluorohex-5-en-2-ol.
Substitution: Formation of substituted hexenes with various functional groups.
Scientific Research Applications
5,6,6-Trifluorohex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,6-Trifluorohex-5-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
5,6,6-Trifluorohex-5-en-1-ol: A similar compound with an alcohol group instead of a ketone.
5,6,6-Trifluorohex-5-en-3-one: Another analog with the ketone group at a different position.
5,6,6-Trifluorohexane: A saturated analog without the double bond.
Uniqueness: 5,6,6-Trifluorohex-5-en-2-one is unique due to its specific trifluoromethylation pattern and the presence of both a double bond and a ketone group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
5,6,6-trifluorohex-5-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPKJLPGSQERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449975 |
Source
|
Record name | 5,6,6-trifluorohex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155630-33-4 |
Source
|
Record name | 5,6,6-trifluorohex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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